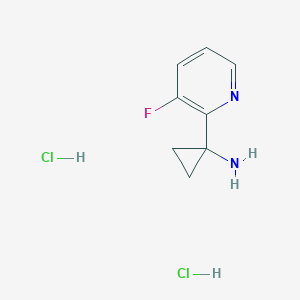
N-(2-Aminoethyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-9-octadecenamide is a compound that belongs to the class of amides It is characterized by the presence of an aminoethyl group attached to an octadecenamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and esters.
科学的研究の応用
N-(2-Aminoethyl)-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cell signaling and membrane interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of N-(2-Aminoethyl)-9-octadecenamide involves its interaction with cellular membranes and proteins. The aminoethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic octadecenamide backbone allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
類似化合物との比較
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Comparison: N-(2-Aminoethyl)-9-octadecenamide is unique due to its long hydrophobic chain, which allows it to interact with lipid membranes more effectively compared to shorter-chain analogs. This property makes it particularly useful in applications involving membrane interactions and signaling.
特性
CAS番号 |
85712-16-9 |
|---|---|
分子式 |
C20H40N2O |
分子量 |
324.5 g/mol |
IUPAC名 |
(E)-N-(2-aminoethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h9-10H,2-8,11-19,21H2,1H3,(H,22,23)/b10-9+ |
InChIキー |
NEAVWSTWAPWAPP-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



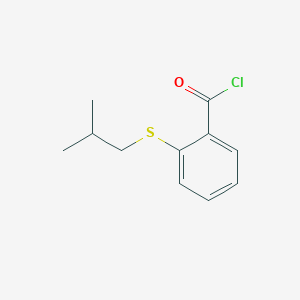

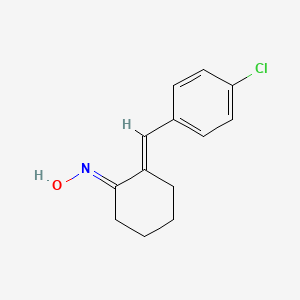

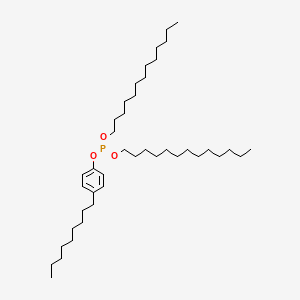

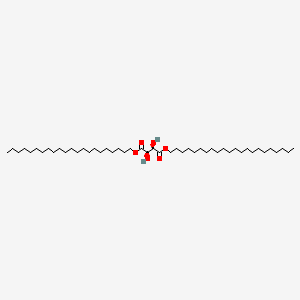
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
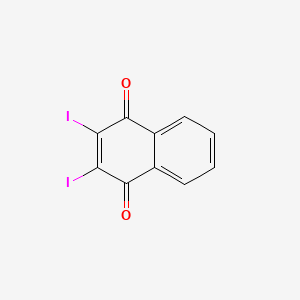

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
